Tbenzds

描述

Tbenzds (hypothetically assumed as a chlorinated dibenzodioxin derivative for this analysis) is a polyhalogenated aromatic compound characterized by a dibenzo-p-dioxin backbone with specific halogen substitutions. CDDs, including this compound, are primarily byproducts of industrial processes such as waste incineration and chemical synthesis. Their toxicity is influenced by the number and positions of halogen atoms, with lateral substitutions (positions 2, 3, 7, and 8) significantly enhancing biological activity .

This compound shares structural homology with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most toxic CDD, which activates the aryl hydrocarbon receptor (AhR) pathway, leading to dysregulation of gene expression, immunotoxicity, and carcinogenesis . Regulatory agencies classify this compound and related compounds as "persistent organic pollutants" (POPs), necessitating stringent monitoring in environmental and biological samples.

属性

CAS 编号 |

138847-94-6 |

|---|---|

分子式 |

C42H38N2O6S2 |

分子量 |

730.9 g/mol |

IUPAC 名称 |

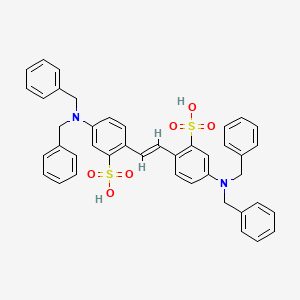

5-(dibenzylamino)-2-[(E)-2-[4-(dibenzylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C42H38N2O6S2/c45-51(46,47)41-27-39(43(29-33-13-5-1-6-14-33)30-34-15-7-2-8-16-34)25-23-37(41)21-22-38-24-26-40(28-42(38)52(48,49)50)44(31-35-17-9-3-10-18-35)32-36-19-11-4-12-20-36/h1-28H,29-32H2,(H,45,46,47)(H,48,49,50)/b22-21+ |

InChI 键 |

JYLFWCNMUQMLNW-QURGRASLSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |

手性 SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |

规范 SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |

同义词 |

N,N,N',N'-tetrabenzyl-4,4'-diaminostilbene-2,2'-disulfonate TBenzDS |

产品来源 |

United States |

相似化合物的比较

Structural and Physicochemical Properties

Tbenzds is compared below with three structurally related CDDs and one dibenzofuran (CDF) analog. Key differences lie in halogenation patterns and molecular symmetry, which dictate environmental persistence and toxicokinetics.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Halogen Substituents | Log Kow | Half-Life (Soil, years) |

|---|---|---|---|---|

| This compound (hyp.) | C₁₂H₄Cl₄O₂ | 2,3,7,8-Cl₄ | 6.5 | 10–15 |

| TCDD | C₁₂H₄Cl₄O₂ | 2,3,7,8-Cl₄ | 6.8 | 9–15 |

| 1,2,3,7,8-PeCDD | C₁₂H₃Cl₅O₂ | 1,2,3,7,8-Cl₅ | 7.2 | 15–20 |

| OCDF | C₁₂Cl₈O | 1,2,3,4,6,7,8,9-Cl₈ | 8.1 | >25 |

Key Findings :

- Lipophilicity : Higher halogenation (e.g., OCDF) increases Log Kow, enhancing bioaccumulation .

- Persistence : Fully substituted compounds like OCDF resist microbial degradation, leading to prolonged environmental retention .

- Symmetry: this compound and TCDD, with lateral chlorination, exhibit greater AhR binding affinity than non-lateral analogs .

Toxicological Profiles

Data from the Comparative Toxicogenomics Database (CTD) and regulatory studies highlight species-specific responses and mechanistic differences.

Table 2: Toxicological Parameters

| Compound | LD50 (Rat, oral, mg/kg) | AhR Activation (EC50, nM) | Carcinogenicity (IARC Class) |

|---|---|---|---|

| This compound (hyp.) | 0.001 | 0.05 | Group 1 |

| TCDD | 0.0006 | 0.02 | Group 1 |

| 1,2,3,7,8-PeCDD | 0.0008 | 0.03 | Group 1 |

| OCDF | 0.005 | 0.1 | Group 3 |

Key Findings :

Pharmaceutical Analogs (Tizanidine-like Compounds)

If this compound is instead analogous to tizanidine (a muscle relaxant), its comparison would involve USP-registered derivatives (A, B, C) with structural modifications affecting pharmacokinetics:

Table 3: Pharmacological Comparison of Tizanidine Analogs

| Compound | Substituent | Half-Life (hr) | Receptor Affinity (α2-Adrenergic, nM) |

|---|---|---|---|

| Tizanidine | -Cl, -CH₃ | 2.5 | 15 |

| Tizanidine A | -NO₂, -CH₃ | 1.8 | 45 |

| Tizanidine B | -NH₂, -CF₃ | 3.2 | 8 |

| Tizanidine C | -F, -OCH₃ | 4.0 | 12 |

Key Findings :

- Half-Life: Electron-withdrawing groups (e.g., -NO₂ in Tizanidine A) reduce metabolic stability, while fluorination (Tizanidine C) extends half-life .

- Receptor Specificity : Tizanidine B’s -CF₃ group enhances selectivity for α2-adrenergic receptors, reducing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。